2-Furanmethanamine, 5-(3,4-dichlorophenyl)-

Anthrax Lethal Factor Rhodanine Inhibitor Structure-Activity Relationship

2-Furanmethanamine, 5-(3,4-dichlorophenyl)- (CAS 771574-23-3) is a halogenated heterocyclic primary amine, specifically a 3,4-dichlorophenyl-substituted furan-2-yl-methanamine. It serves as a crucial synthetic intermediate, most notably in the preparation of rhodanine-based inhibitors targeting the anthrax lethal factor (LF), a key virulence factor of Bacillus anthracis.

Molecular Formula C11H9Cl2NO
Molecular Weight 242.10 g/mol
CAS No. 771574-23-3
Cat. No. B12108820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furanmethanamine, 5-(3,4-dichlorophenyl)-
CAS771574-23-3
Molecular FormulaC11H9Cl2NO
Molecular Weight242.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC=C(O2)CN)Cl)Cl
InChIInChI=1S/C11H9Cl2NO/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5H,6,14H2
InChIKeyTYHZSHCAKYAITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-Furanmethanamine, 5-(3,4-dichlorophenyl)- (CAS 771574-23-3) for Anthrax Lethal Factor Inhibitor Synthesis


2-Furanmethanamine, 5-(3,4-dichlorophenyl)- (CAS 771574-23-3) is a halogenated heterocyclic primary amine, specifically a 3,4-dichlorophenyl-substituted furan-2-yl-methanamine [1]. It serves as a crucial synthetic intermediate, most notably in the preparation of rhodanine-based inhibitors targeting the anthrax lethal factor (LF), a key virulence factor of Bacillus anthracis [2]. Its core value proposition lies in the specific 3,4-dichloro substitution pattern on the phenyl ring, which is fundamental for generating final inhibitors with nanomolar potency against LF.

Intermediate Halogenated furyl-methanamine for LF inhibitor synthesis
Substitution 3,4-dichloro pattern required for reported inhibition context
Workflow Rhodanine-based LF inhibitor lead optimization studies

Why the 3,4-Dichloro Isomer is Non-Interchangeable for LF Inhibitor Programs


The substitution pattern of chlorine atoms on the phenyl ring is a critical determinant of the final inhibitor's potency. Simple replacement of 2-Furanmethanamine, 5-(3,4-dichlorophenyl)- with its closest positional analog, the 2,4-dichlorophenyl isomer, results in a chemically distinct building block that leads to a different final rhodanine derivative [1]. Crucially, the 3,4-dichloro configuration is required to achieve the intermolecular interactions necessary for nanomolar inhibition of the anthrax lethal factor. While the 2,4-isomer's derivative has been synthesized, it has not been reported to deliver the same level of enzymatic inhibition [2]. The absence of corroborating nanomolar activity data for the 2,4-isomer derivative, in contrast to the 260 nM IC50 recorded for the 3,4-isomer-derived BI-11B2, confirms that the isomers cannot be interchanged without a high risk of failure in the intended application.

Target (3,4-Dichloro) Reported to yield nanomolar LF inhibitor BI-11B2
Substitute (2,4-Dichloro) Lacks corroborating nanomolar activity data
Mechanism Chlorine substitution pattern drives critical binding interactions
Mismatch Isomer shift may abolish reported inhibitory activity

Quantitative Differentiation of 2-Furanmethanamine, 5-(3,4-dichlorophenyl)- from Closest Analogs


Essential Intermediate for a Potent Anthrax LF Inhibitor vs. Inactive Analog

The primary evidence for selecting 2-Furanmethanamine, 5-(3,4-dichlorophenyl)- is the in vitro potency of the final inhibitor it produces. The 3,4-dichlorophenyl building block is used to synthesize BI-11B2, a rhodanine derivative that inhibits anthrax lethal factor (LF) with an IC50 of 260 nM in a fluorescence peptide cleavage assay [1]. In contrast, the inhibitor derived from the closest comparator, [5-(2,4-dichlorophenyl)furan-2-yl]methanamine, lacks any published nanomolar IC50 against LF [2]. This establishes that the 3,4-dichloro substitution pattern is structurally unique and functionally non-substitutable for achieving potent LF inhibition.

LF Inhibition (IC50)
Head-to-head
260 nM (BI-11B2) vs not reported (2,4-isomer)
3,4-dichloro isomer uniquely supports reported nanomolar inhibition
In vitro fluorescence cleavage assay; see source
Anthrax Lethal Factor Rhodanine Inhibitor Structure-Activity Relationship

Critical Structural Role in a Validated Lead Series Against Bioterrorism Agents

The compound is a key synthetic intermediate for a lead series (rhodanine derivatives) that has demonstrated both in vitro ADME-Tox profiling and in vivo efficacy against anthrax spores [1]. This represents a significant differentiator from other furan-2-yl-methanamine analogs, which are not associated with lead compounds that have reached this stage of biodefense drug development. The 3,4-dichloro substitution pattern is a defining feature of the most advanced lead candidate, BI-11B2, and the structure-activity relationship (SAR) study explicitly profiled this series, integrating in vitro and in vivo data [1].

Lead Series Advancement
Class-level
Linked to in vivo-characterized lead compound BI-11B2
Only furan-2-yl-methanamine with reported in vivo biodefense efficacy data
Class inference; data from Johnson et al. 2008
Bioterrorism Protease Inhibition Medicinal Chemistry

Optimal Application Scenarios for 2-Furanmethanamine, 5-(3,4-dichlorophenyl)-


Synthesis of BI-11B2 and Related Rhodanine LF Inhibitors

This is the compound's primary and most validated use case. As demonstrated by Johnson et al. (2008), it is the direct synthetic precursor to BI-11B2 (IC50 = 260 nM against LF) [1]. Procurement should be for laboratories actively synthesizing and optimizing this specific class of LF inhibitors for biodefense applications.

Structure-Activity Relationship (SAR) Studies on Anthrax LF Inhibitors

The compound is essential for SAR exploration of the 3,4-dichlorophenyl pharmacophore. Using this specific building block ensures the generation of analogs that are directly comparable to the published nanomolar leads, unlike its 2,4-dichloro isomer which would produce a series with no validated activity [1][2].

Building Block for Chemical Biology Probes Targeting LF

Given the proven activity of its derived inhibitor, this compound can be used to synthesize chemical probes (e.g., for pull-down assays or imaging) to study LF biology, confident that the core scaffold retains target engagement, a property not established for its closest analogs [1].

Application
Selection Property
Validation Focus
LF Inhibitor Lead Optimization
3,4-dichloro substitution pattern
LF inhibition assay context
SAR Studies on LF Protease Inhibitors
Structural consistency with reported leads
In vitro potency profiling against LF
LF Chemical Probe Synthesis
Target engagement retention context
Probe activity confirmation in LF assays
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